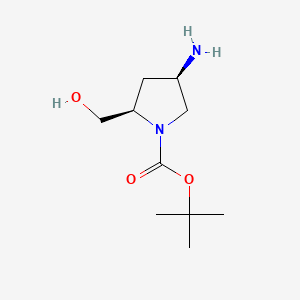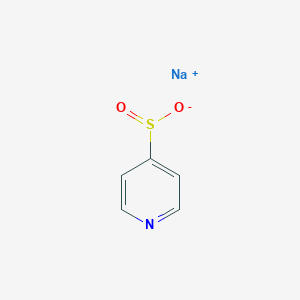![molecular formula C7H7ClN4O B8054144 (4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride](/img/structure/B8054144.png)
(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride” is a chemical substance with unique properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride involves specific synthetic routes and reaction conditions. The exact methods and conditions may vary depending on the desired purity and application of the compound. Generally, the synthesis involves the reaction of specific precursors under controlled conditions, including temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for its various applications. The industrial production methods often involve continuous processes, advanced reactors, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Applications De Recherche Scientifique
(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on specific medical conditions.
Industry: this compound is used in industrial processes, including the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of (4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the application and the specific biological system being studied.
Conclusion
This compound is a versatile compound with significant applications in various scientific research fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H3,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQFTMFWCORFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=NC2=O)[NH3+])N=C1.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC(=NC2=O)[NH3+])N=C1.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054123.png)
![tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054128.png)


![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine hydrochloride](/img/structure/B8054151.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B8054158.png)



